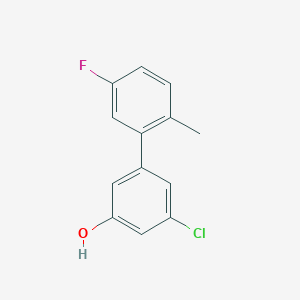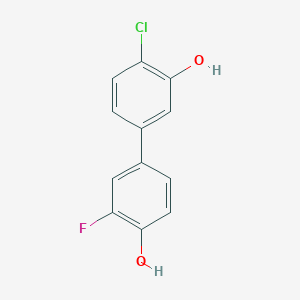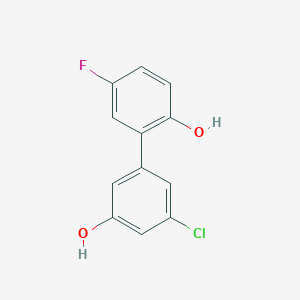
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, is an important organic compound commonly used in scientific research and laboratory experiments. This compound has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%.
科学研究应用
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various organic compounds, such as 4-chloro-3-fluoro-5-hydroxybenzoyl chloride, 4-chloro-3-fluoro-5-hydroxybenzaldehyde, and 4-chloro-3-fluoro-5-hydroxybenzamine. It is also used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Additionally, 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, is used in the synthesis of polymers, dyes, and other organic compounds.
作用机制
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, acts as a Lewis acid in organic reactions. This means that it can donate a pair of electrons to a nucleophile, such as a hydroxide ion, in order to form a new covalent bond. This is the mechanism by which 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, acts as an organic catalyst in various reactions.
Biochemical and Physiological Effects
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, as well as anti-bacterial and anti-fungal activity. Furthermore, 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, has been shown to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available, and it can be synthesized in high yields using a variety of methods. Additionally, it is stable in a wide range of conditions and can be stored for long periods of time. However, it is important to note that 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, is toxic and should be handled with caution.
未来方向
The potential applications of 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, are still being explored. Research is ongoing to investigate its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, its potential as a catalyst in organic reactions is being investigated, as well as its potential to be used in the synthesis of pharmaceuticals and other organic compounds. Finally, its potential to be used in the synthesis of polymers and dyes is being explored.
合成方法
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, can be synthesized using a variety of methods. The most commonly used method is the catalytic hydrogenation of 4-chloro-3-fluoro-5-hydroxybenzaldehyde, which is then followed by a catalytic reduction of the aldehyde group. This method can be used to produce 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, in high yields. Other methods, such as the reaction of 4-chloro-3-fluoro-5-hydroxybenzaldehyde with sodium hydroxide or the reaction of 4-chloro-3-fluoro-5-hydroxybenzaldehyde with sodium borohydride, can also be used to synthesize 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%.
属性
IUPAC Name |
2-chloro-4-(3-fluoro-5-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-11-5-7(1-2-12(11)16)8-3-9(14)6-10(15)4-8/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEENHNNBHLEELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685910 |
Source


|
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol | |
CAS RN |
1261942-14-6 |
Source


|
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














